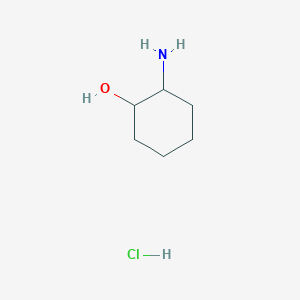

2-Aminocyclohexanol hydrochloride

Description

Significance of Vicinal Amino Alcohols in Contemporary Organic Chemistry

Vicinal amino alcohols, also known as β-amino alcohols, are a class of organic compounds characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms. This structural motif is a recurring feature in a vast array of biologically active natural products and synthetic molecules. rsc.org Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and as fundamental building blocks in organic synthesis. researchgate.netresearchgate.net

Role in Asymmetric Synthesis

The true power of vicinal amino alcohols is unleashed in the realm of asymmetric synthesis, a field dedicated to the selective synthesis of a specific stereoisomer of a chiral molecule. Chiral vicinal amino alcohols are invaluable as chiral auxiliaries, ligands, and catalysts in a multitude of asymmetric transformations. researchgate.netnih.gov They can guide the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This control is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. mdpi.com The development of efficient strategies for the synthesis of chiral vicinal amino alcohols has been a major focus in synthetic chemistry, with methods including asymmetric hydrogenation, aminohydroxylation, and the ring-opening of epoxides and aziridines. nih.gov

Application in Ligand Design and Catalysis

The ability of vicinal amino alcohols to coordinate with metal centers has made them exceptional ligands in transition metal catalysis. The nitrogen and oxygen atoms can act as a bidentate ligand, forming a stable chelate complex with a metal. This coordination can create a specific chiral environment around the metal center, which in turn can induce high levels of enantioselectivity in a variety of catalytic reactions. nih.gov For instance, derivatives of 2-aminocyclohexanol (B3021766) have been successfully employed as ligands in asymmetric transfer hydrogenations and phenyl transfer reactions, achieving high enantiomeric excesses. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity for a specific transformation.

Stereochemical Considerations and Isomeric Forms of 2-Aminocyclohexanol Hydrochloride

The cyclohexane (B81311) ring in this compound is not planar but exists in a chair conformation. The relative positions of the amino and hydroxyl groups on this ring give rise to different stereoisomers, each with distinct chemical and physical properties.

Cis and Trans Diastereomers

2-Aminocyclohexanol exists as two diastereomers: cis and trans. In the trans isomer, the amino and hydroxyl groups are on opposite sides of the cyclohexane ring, which typically results in a diaxial or diequatorial arrangement in the chair conformation. nist.gov The cis isomer has both substituents on the same side of the ring, leading to an axial-equatorial arrangement. nist.gov The trans configuration is often favored in asymmetric synthesis due to its ability to provide superior enantioselectivity in catalytic reactions. The melting point of the cis isomer's hydrochloride salt is significantly higher (186–190°C) than that of the trans isomer, a difference attributed to variations in their crystal packing structures.

Enantiomeric Forms and Chiral Purity

Both the cis and trans diastereomers of 2-aminocyclohexanol are chiral and therefore exist as a pair of enantiomers. For example, trans-2-aminocyclohexanol exists as (1R,2R)- and (1S,2S)-enantiomers. cymitquimica.com The synthesis of enantiomerically pure forms of these isomers is of paramount importance for their application in asymmetric synthesis. tandfonline.com The chiral purity, often expressed as enantiomeric excess (ee), is a critical parameter that determines the effectiveness of a chiral ligand or auxiliary. nih.gov Various methods have been developed for the resolution of racemic mixtures of 2-aminocyclohexanol derivatives, often employing chiral resolving agents like mandelic acid to selectively crystallize one enantiomer. nih.gov

Historical Context and Evolution of Research on 2-Aminocyclohexanol Systems

The study of vicinal amino alcohols, including the 2-aminocyclohexanol framework, has a rich history intertwined with the development of organic synthesis. Early research focused on the fundamental synthesis and characterization of these compounds. A significant milestone was the development of methods for the stereoselective synthesis of these molecules, which opened the door to their use in more complex applications. acs.org The evolution of research has been driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. Over the past few decades, there has been a surge in the development of novel catalytic methods for the asymmetric synthesis of vicinal amino alcohols, highlighting the enduring importance of this structural motif. nih.govresearchgate.net This has led to more efficient and selective routes to these valuable compounds, solidifying their role as indispensable tools for the modern synthetic chemist.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-47-6 | |

| Record name | cis-2-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminocyclohexanol Hydrochloride

Classical Preparative Routes to Racemic 2-Aminocyclohexanol (B3021766)

Classical methods for the synthesis of 2-aminocyclohexanol typically result in a racemic mixture of its stereoisomers. These approaches are often straightforward and utilize readily available starting materials.

A common and direct method for preparing trans-2-aminocyclohexanol is through the ammonolysis of 1,2-epoxycyclohexane, also known as cyclohexene (B86901) oxide. cdnsciencepub.comresearchgate.net This reaction involves the ring-opening of the epoxide with ammonia (B1221849). To favor the formation of the primary amine and minimize the production of secondary amines, a significant excess of aqueous alcoholic ammonia is employed, typically at elevated temperatures around 100°C. cdnsciencepub.comresearchgate.net The use of aqueous alcoholic ammonia is preferred over aqueous or absolute methanolic ammonia as it provides a more homogeneous reaction medium, leading to higher yields of the desired primary amine. cdnsciencepub.com The reaction of trans-2-bromocyclohexanol (B12817027) with aqueous ammonia also proceeds through a 1,2-epoxycyclohexane intermediate to yield trans-2-aminocyclohexanol. researchgate.net

The reaction can be influenced by several factors, including the molar ratio of ammonia to the epoxide and the reaction time. Lower ratios of ammonia to the reactant can lead to an increase in the formation of secondary amine byproducts. cdnsciencepub.com The ring-opening of epoxides by amines can also be catalyzed by various catalysts to afford β-aminoalcohols. researchgate.net

Table 1: Influence of Reaction Conditions on the Ammonolysis of 1,2-Epoxycyclohexane

| Reactant | Molar Ratio (Ammonia:Reactant) | Solvent | Temperature | Yield of Primary Amine |

|---|---|---|---|---|

| 1,2-Epoxycyclohexane | 20:1 | Aqueous Alcoholic Ammonia | 100°C | 68.3% |

| 1,2-Epoxycyclohexane | 5:1 | Aqueous Alcoholic Ammonia | Room Temperature | 64.0% |

| trans-2-Bromocyclohexanol | 20:1 | Aqueous Alcoholic Ammonia | 100°C | 56.7% |

Data sourced from a study on the ammonolysis of 1,2-epoxycyclohexane and trans-2-bromocyclohexanol. cdnsciencepub.com

Reductive amination represents another versatile method for the synthesis of amines, including 2-aminocyclohexanol. libretexts.orgnih.gov This process typically involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an imine, which is then reduced to the corresponding amine. libretexts.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org

For the synthesis of 2-aminocyclohexanol, this would conceptually involve the reductive amination of 2-hydroxycyclohexanone. The reaction is a cornerstone in medicinal and pharmaceutical chemistry for the construction of C-N bonds due to its operational simplicity and the wide availability of protocols. nih.gov The efficiency of the reduction can be influenced by the specific reducing agent and reaction conditions chosen. youtube.com

Stereoselective and Enantioselective Synthesis of 2-Aminocyclohexanol Hydrochloride

The biological activity and application of 2-aminocyclohexanol derivatives are often stereospecific. Therefore, methods to obtain enantiomerically pure isomers are of significant importance.

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. nih.gov This can be achieved through various methods, including the formation of diastereomeric salts or through enzymatic processes.

A highly effective and preparatively simple method for the resolution of racemic 2-aminocyclohexanol derivatives involves the formation of diastereomeric salts using a chiral resolving agent. acs.orgcornell.edu (R)- and (S)-mandelic acid are commonly employed for this purpose. acs.orgcornell.edu The process involves reacting the racemic amino alcohol with one enantiomer of mandelic acid, leading to the formation of two diastereomeric salts with different solubilities. This difference in solubility allows for their separation by fractional crystallization. researchgate.netgoogle.com

For instance, the reaction of racemic trans-2-(N-benzyl)amino-1-cyclohexanol with (S)-mandelic acid results in the precipitation of the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol. orgsyn.org The other enantiomer can then be recovered from the mother liquor and subsequently resolved using (R)-mandelic acid. acs.orgcornell.edu This sequential use of both enantiomers of the resolving agent allows for the efficient separation of both enantiomers of the amino alcohol with high enantiomeric excess (>99% ee). acs.orgcornell.edu The mandelic acid can be recovered almost quantitatively after the resolution. acs.orgcornell.edu Other chiral acids like di-O-benzoyltartaric acid (DBTA) have also been used for the resolution of racemic trans-2-aminocyclohexanol. google.com

Table 2: Diastereomeric Salt Resolution of trans-2-(N-benzyl)amino-1-cyclohexanol

| Resolving Agent | Recovered Diastereomeric Salt | Yield |

|---|---|---|

| (S)-Mandelic Acid | (S)-Mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol | 74% |

Data based on a procedure for the resolution of trans-2-(N-benzyl)amino-1-cyclohexanol. orgsyn.org

Enzymatic resolution offers a powerful and highly selective alternative for obtaining enantiomerically pure 2-aminocyclohexanol. uniovi.es This method utilizes enzymes, such as lipases or acylases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. google.comnih.gov

For example, the enzymatic resolution of (±)-cis-2-aminocyclohexanol has been reported. uniovi.es A common strategy involves the acylation of the racemic amino alcohol, followed by selective enzymatic hydrolysis of the acetate (B1210297) of one enantiomer. google.com This approach can yield optically active trans-2-aminocyclohexanol with high optical purity. google.com However, a potential drawback for industrial-scale production can be the low productivity due to the dilute solutions often required for enzymatic reactions. google.com

Asymmetric Synthesis Strategies

Asymmetric synthesis provides direct routes to enantiomerically pure or enriched this compound, avoiding the need for resolving a racemic mixture. Key strategies include the ring-opening of chiral epoxides, biocatalytic approaches, and deracemization techniques.

A fundamental and widely employed strategy for the asymmetric synthesis of 2-aminocyclohexanol derivatives involves the nucleophilic ring-opening of chiral epoxides with amines. This method is advantageous as it allows for the direct installation of both the amino and hydroxyl functionalities with defined stereochemistry. The regioselectivity of the amine attack on the epoxide ring is a critical factor, which can be influenced by the nature of the amine, the solvent, and the presence of catalysts.

For instance, the reaction of cyclohexene oxide with an aqueous ammonia solution can produce racemic trans-2-aminocyclohexanol. google.com To achieve asymmetry, chiral epoxides or chiral amines can be utilized. The inherent strain of the three-membered epoxide ring (26-27 kcal/mol) makes it susceptible to nucleophilic attack. clockss.org When enantiopure epoxides are used, the ring-opening reaction with an amine generally proceeds with high stereospecificity, leading to the formation of the corresponding chiral amino alcohol. clockss.org

Furthermore, the activation of the epoxide can be achieved using Lewis acids, which coordinate to the epoxide oxygen, making the carbon atoms more electrophilic and facilitating the nucleophilic attack by the amine. nih.gov This approach has been successfully applied in the synthesis of various amino alcohols.

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules, including 2-aminocyclohexanol. researchgate.netnih.govexeter.ac.uk Enzyme-catalyzed reactions offer high stereoselectivity and operate under mild conditions. researchgate.net One notable approach involves the use of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, often without the need for isolating intermediates. exeter.ac.ukmdpi.com

A prominent example is the use of a keto reductase (KRED) and an amine transaminase (ATA) in a cascade reaction to produce 4-aminocyclohexanol isomers from 1,4-cyclohexanedione. d-nb.inforesearchgate.net In this system, the KRED first selectively reduces one of the ketone groups to a hydroxyl group, forming 4-hydroxycyclohexanone. d-nb.info Subsequently, an ATA introduces an amino group by transferring it from an amine donor, yielding the desired aminocyclohexanol. d-nb.info By selecting stereocomplementary KREDs and ATAs, it is possible to synthesize both cis- and trans-4-aminocyclohexanol (B47343) with good to excellent diastereomeric ratios. d-nb.info

This biocatalytic cascade approach has been successfully employed to access all four stereoisomers of 2-aminocyclohexanol from cyclohexene oxide with high yields (up to 95%) and excellent stereoselectivity (up to 98% de). The cascade can involve an epoxide hydrolase, an alcohol dehydrogenase, and a reductive aminase or an amine dehydrogenase.

| Enzyme Cascade for 2-Aminocyclohexanol Synthesis | |

| Starting Material | Cyclohexene oxide |

| Enzymes | Epoxide hydrolase, Alcohol dehydrogenase, Reductive aminase/Amine dehydrogenase |

| Key Intermediates | Chiral diols, Amino ketones |

| Products | All four stereoisomers of 2-aminocyclohexanol |

| Advantages | High yield, Excellent stereoselectivity, Mild reaction conditions |

This table summarizes a biocatalytic cascade approach for the synthesis of 2-aminocyclohexanol stereoisomers.

Deracemization is a process that converts a racemic mixture of a chiral compound into a single enantiomer, ideally with a theoretical yield of 100%. This strategy is highly attractive as it avoids the 50% yield limitation of classical resolution methods. For β-amino alcohols like 2-aminocyclohexanol, deracemization can be achieved through various techniques, including enzymatic methods.

One such approach involves the combination of a monoamine oxidase (MAO) and a suitable reducing agent. The MAO can selectively oxidize one enantiomer of the amino alcohol to the corresponding amino ketone, which is then reduced back to the racemic amino alcohol. This in-situ racemization of the undesired enantiomer allows for the kinetic resolution to proceed to completion, ultimately affording the desired enantiomer in high yield and enantiomeric excess. Transaminases have also been utilized in combination with monoamine oxidase variants for the deracemization of a range of methylbenzylamine derivatives. exeter.ac.uk

Preparation of Specific Stereoisomers (e.g., (1R,2S)-cis, (1S,2R)-trans, (1R,2R)-trans, (1S,2S)-trans)

The synthesis of specific stereoisomers of 2-aminocyclohexanol is crucial for their application as chiral ligands and building blocks in asymmetric synthesis. nih.gov Various methods have been developed to access these individual isomers in high purity.

The synthesis of (1R,2S)-cis-2-aminocyclohexanol hydrochloride can be achieved through a multi-step process starting from cyclohexene. google.com This process can involve cyclization, ring-opening, and resolution with a chiral resolving agent like L-DBTA (di-O,O'-dibenzoyl-L-tartaric acid). google.com The final step typically involves treatment with hydrochloric acid to form the hydrochloride salt. google.comsigmaaldrich.cnnih.gov

For the preparation of (1S,2R)-trans-2-aminocyclohexanol hydrochloride , a synthetic route can involve a multi-step reaction that may include the use of a chiral cobalt catalyst. chemicalbook.com The hydrochloride salt is then formed in the final step. chemicalbook.comnih.gov

The synthesis of (1R,2R)-trans-2-aminocyclohexanol hydrochloride often starts with the synthesis of racemic trans-2-aminocyclohexanol from cyclohexene oxide and ammonia. google.com The racemic mixture is then resolved using a chiral acid, such as S-2-methoxyphenylacetic acid, to selectively crystallize the desired (1R,2R) isomer. google.comamerigoscientific.comsigmaaldrich.com Recrystallization can be employed to enhance the optical purity. google.com

Similarly, (1S,2S)-trans-2-aminocyclohexanol can be obtained from the same racemic mixture of trans-2-aminocyclohexanol by using the opposite enantiomer of the resolving agent, R-2-methoxyphenylacetic acid. google.com The resulting diastereomeric salt is then treated with a base to liberate the free amino alcohol, which can be further purified. google.com The hydrochloride salt can be prepared by reacting the free base with hydrochloric acid. sigmaaldrich.comchemicalbook.comgoogle.com

| Stereoisomer | CAS Number | Key Synthetic Feature |

| (1R,2S)-cis-2-Aminocyclohexanol hydrochloride | 190792-72-4 sigmaaldrich.cn | Resolution with L-DBTA google.com |

| (1S,2R)-trans-2-Aminocyclohexanol hydrochloride | 13374-31-7 chemicalbook.com | Chiral cobalt catalyst chemicalbook.com |

| (1R,2R)-trans-2-Aminocyclohexanol hydrochloride | 13374-31-7 amerigoscientific.com | Resolution with S-2-methoxyphenylacetic acid google.com |

| (1S,2S)-trans-2-Aminocyclohexanol hydrochloride | 68327-04-8 sigmaaldrich.com | Resolution with R-2-methoxyphenylacetic acid google.com |

This table provides an overview of the specific stereoisomers of this compound and a key feature of their synthesis.

Conversion of Trans to Cis Isomers and Vice Versa

The ability to interconvert between cis and trans isomers of 2-aminocyclohexanol is synthetically valuable, as it can provide access to a less readily available isomer from a more abundant one.

A well-established method for the inversion of stereochemistry at one of the carbon centers in an amino alcohol is through the use of thionyl chloride. This reaction typically involves the conversion of a trans-acylaminocyclohexanol to a cis-oxazoline intermediate, followed by hydrolysis to yield the cis-amino alcohol.

For example, trans-2-benzylaminocyclohexanol can be reacted with benzoyl chloride to protect the nitrogen atom. google.com The resulting N-protected amino alcohol is then treated with an excess of thionyl chloride. This leads to the formation of an oxazoline (B21484) intermediate through an intramolecular nucleophilic substitution with inversion of configuration at the carbon bearing the hydroxyl group. Subsequent hydrolysis of the oxazoline in an acidic medium, such as a 6M hydrochloric acid aqueous solution, opens the ring to afford a mixture of cis and trans isomers, with the cis isomer being the major product. google.com This mixture can then be purified to isolate the desired cis-2-benzylaminocyclohexanol. google.com

Stereochemical Control in Isomeric Interconversions

The precise control of stereochemistry is a critical aspect of the synthesis of 2-aminocyclohexanol and its derivatives, particularly when interconverting between its various isomers. The spatial arrangement of the amino and hydroxyl groups on the cyclohexane (B81311) ring dictates the compound's physical, chemical, and biological properties. Therefore, methods that allow for the selective inversion or retention of stereocenters are of significant interest in synthetic organic chemistry.

One of the prominent methods for achieving stereochemical inversion at the hydroxyl-bearing carbon of a 2-aminocyclohexanol derivative is the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of a secondary alcohol to a variety of other functional groups, including an azide (B81097), with a complete inversion of stereochemistry. organic-chemistry.orgwikipedia.org This transformation is particularly useful for converting a trans-2-aminocyclohexanol derivative into a precursor for the corresponding cis-isomer.

A notable application of this strategy is the stereoinvertive deoxyamination of a protected trans-2-aminocyclohexanol derivative. acs.org In a specific example, a carbamate-protected trans-2-aminocyclohexanol was subjected to a Bose-Mitsunobu azidation. This reaction, utilizing diphenylphosphoryl azide (DPPA) as a safe azide source, along with triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD), resulted in the formation of the corresponding azide with inversion of configuration at the hydroxyl-bearing carbon. acs.org The subsequent Staudinger reaction of the azide provides the amine, effectively converting the initial trans-stereochemistry to a different diastereomer. acs.org

The diastereoselectivity of such interconversions is highly dependent on the reaction conditions. For instance, in the Bose-Mitsunobu azidation of a trans-2-aminocyclohexanol derivative, the reaction temperature was found to influence the diastereomeric ratio of the resulting azide. acs.org Conducting the reaction at a lower temperature improved the diastereoselectivity. acs.org

The following table summarizes the key aspects of a stereoinvertive azidation of a protected trans-2-aminocyclohexanol derivative, which serves as a pivotal step in the interconversion of its isomers.

| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (Product:Epimer) | Reference |

|---|---|---|---|---|---|---|---|---|

| Bose-Mitsunobu Azidation | Carbamate-protected (1R,2R)-2-aminocyclohexanol | DPPA, PPh₃, DIAD, i-Pr₂NEt | 1,4-Dioxane | 25 | Corresponding (1R,2S)-azide | 65.2 | 1 : >0.10 (improved from original route) | acs.org |

Furthermore, the choice of protecting groups for the amino and hydroxyl functionalities can play a crucial role in directing the stereochemical outcome of subsequent reactions. For instance, the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol can provide enantiomerically pure starting materials. nih.gov From these resolved precursors, the corresponding cis-isomers are reported to be readily available, implying a controlled interconversion process. nih.gov

While direct epimerization of 2-aminocyclohexanol itself can be challenging, the interconversion is often achieved through a sequence of protection, stereoinvertive reaction, and deprotection steps. The Tiffeneau–Demjanov rearrangement of cis- and trans-2-aminocyclohexanols upon treatment with nitrous acid also demonstrates stereochemical influence, leading to different product distributions of cyclohexanone (B45756) and cyclopentylmethanal, highlighting how the initial stereochemistry dictates the reaction pathway. stackexchange.com

Reactivity and Mechanistic Investigations of 2 Aminocyclohexanol Hydrochloride

Functional Group Reactivity at Amino and Hydroxyl Centers

The chemical transformations of 2-aminocyclohexanol (B3021766) hydrochloride are primarily driven by the reactivity of its amine and alcohol functionalities.

The primary amine group in 2-aminocyclohexanol is nucleophilic, readily participating in reactions with a variety of electrophiles. This nucleophilicity is fundamental to its use as a building block in organic synthesis. guidechem.com

Acylation and Alkylation: The amino group undergoes typical nucleophilic substitution reactions. For instance, it can be acylated using agents like acetyl chloride in the presence of a base to form the corresponding N-acetyl derivative. This reaction is often employed to protect the amine functionality during multi-step syntheses. Similarly, alkylation with reagents such as methyl iodide introduces alkyl groups to the nitrogen, modifying the compound's steric and electronic properties.

Reaction with Carbonyl Compounds: The amine can react with aldehydes and ketones to form imines through a nucleophilic addition mechanism. youtube.com This reactivity is crucial for constructing larger molecular frameworks. For example, it reacts with ethyl acetoacetate (B1235776) to yield 3-(2-hydroxy-cyclohexylamino)-but-2-enoic acid ethyl ester. guidechem.com

Diazotization: Treatment with nitrous acid can convert the primary amine into a diazonium salt intermediate. This intermediate is often unstable and can undergo subsequent reactions, such as elimination.

A summary of typical nucleophilic reactions of the amine group is presented in the table below.

| Reaction Type | Reagents/Conditions | Product | Application |

| Acylation | Acetyl chloride, base | N-Acetyl derivative | Protection of the amine group |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methylated product | Modification of lipophilicity and biological activity |

| Imine Formation | Aldehydes or Ketones | Imine | Synthesis of larger molecules |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium intermediate | Formation of other functional groups through elimination or substitution |

The hydroxyl group of 2-aminocyclohexanol exhibits reactivity characteristic of a secondary alcohol. Its nucleophilicity is generally lower than that of the amine group. nih.gov

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-aminocyclohexanone, using appropriate oxidizing agents.

Etherification and Esterification: The hydroxyl group can be converted to an ether or an ester under suitable conditions, although this often requires prior protection of the more nucleophilic amine group.

Activation as a Leaving Group: The hydroxyl group is a poor leaving group (OH-), but it can be activated by protonation in acidic media or by conversion to other functional groups like tosylates, making it susceptible to nucleophilic substitution. libretexts.org

Intramolecular Interactions and Their Influence on Reactivity

The close proximity of the amino and hydroxyl groups on the cyclohexane (B81311) ring allows for significant intramolecular interactions that modulate the compound's conformation and reactivity.

Intramolecular hydrogen bonding can occur between the amino group (as a hydrogen bond donor or acceptor) and the hydroxyl group (as a hydrogen bond donor or acceptor). rsc.orgnih.gov This interaction can have a profound effect on the molecule's structure and properties. nih.gov

The formation of an intramolecular hydrogen bond can lock the molecule into a specific conformation, influencing the stereochemical outcome of reactions. nih.gov For example, in the trans isomer, a hydrogen bond between an axial amine and an equatorial hydroxyl group, or vice versa, can stabilize certain chair conformations. This conformational preference can lead to high stereoselectivity in reactions at either functional group by controlling the trajectory of incoming reagents. Studies on related amino alcohols have shown that strong intramolecular hydrogen bonding can significantly impact their chemical behavior. rsc.org

The amino group in 2-aminocyclohexanol can act as an internal nucleophile in a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orglibretexts.org NGP can significantly accelerate reaction rates and control stereochemistry. wikipedia.org

When a leaving group is present at the carbon bearing the hydroxyl group (or a derivative thereof), the lone pair of electrons on the adjacent nitrogen atom can attack this carbon from the backside in an intramolecular SN2-like fashion. wikipedia.orgyoutube.com This process forms a strained, bicyclic aziridinium (B1262131) ion intermediate. Subsequent attack by an external nucleophile on this intermediate leads to the final product.

Reaction Mechanisms in Synthetic Transformations

The interplay between functional group reactivity and intramolecular interactions governs the mechanisms of synthetic transformations involving 2-aminocyclohexanol hydrochloride.

For example, in a substitution reaction at the C-2 position (the carbon bearing the hydroxyl group), if the hydroxyl group is first converted to a good leaving group (e.g., a tosylate), the neighboring amino group can participate. The mechanism would proceed as follows:

Intramolecular Attack: The nitrogen's lone pair attacks the C-2 carbon, displacing the tosylate leaving group. This step is an intramolecular SN2 reaction, leading to the inversion of configuration at C-2 and the formation of a bicyclic aziridinium ion intermediate.

Nucleophilic Ring-Opening: An external nucleophile then attacks one of the carbons of the aziridinium ring. This second SN2 reaction also proceeds with inversion of configuration.

The net result of these two sequential inversions is retention of the original stereochemistry at C-2. This mechanistic pathway highlights how the inherent structure of 2-aminocyclohexanol can be exploited to achieve specific stereochemical outcomes in synthesis. The extent of neighboring group participation can depend on several factors, including the reactivity of the nucleophile and the nature of the leaving group. nih.gov

Epoxide Ring-Opening Mechanisms

The reactivity of 2-aminocyclohexanol and its derivatives is significantly utilized in the ring-opening of epoxides, a fundamental reaction in organic synthesis. The mechanism of this reaction is highly dependent on the reaction conditions, particularly the pH. Given that this compound is an ammonium (B1175870) salt, reactions involving it typically occur under acidic conditions.

Under acidic catalysis, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and makes the epoxide a better leaving group. chemistrysteps.comlibretexts.org The ring-opening then proceeds via a nucleophilic attack. The nucleophile can be the amino group of another 2-aminocyclohexanol molecule or a solvent molecule. This process generally follows an SN2-like mechanism, where the nucleophile attacks from the side opposite to the protonated epoxy group. libretexts.orgmasterorganicchemistry.com This backside attack results in an inversion of configuration at the site of attack, leading to a product with a trans (or anti) stereochemical arrangement between the newly formed hydroxyl group and the substituent from the nucleophile. chemistrysteps.comlibretexts.org

In unsymmetrical epoxides, the regioselectivity of the attack under acidic conditions favors the more substituted carbon atom, a characteristic that suggests some SN1-like character in the transition state. chemistrysteps.comlibretexts.org The high ring strain of the three-membered epoxide ring, estimated at about 13 kcal/mol, is the primary driving force for the reaction, allowing it to proceed even with a poor leaving group like an alkoxide. chemistrysteps.commasterorganicchemistry.com In contrast, under basic or neutral conditions, the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, a hallmark of a pure SN2 mechanism. libretexts.orgmasterorganicchemistry.com

The presence of tertiary amines can also catalyze the ring-opening of epoxides. Studies have shown that in such cases, it is often an alkoxy anion, formed from the interaction between the amine and a hydroxyl-containing compound (like an alcohol or the hydroxyl group on the aminocyclohexanol itself), that acts as the nucleophile to open the epoxy ring. rsc.org

Studies on Reaction Pathways involving 2-Aminocyclohexanol Derivatives

The specific stereochemistry of 2-aminocyclohexanol isomers dictates their reactivity and the pathways they follow in various reactions. A notable example is the Tiffeneau–Demjanov rearrangement, which occurs when these amino alcohols are treated with nitrous acid (HNO₂). This reaction converts the amino group into a diazonium salt, an excellent leaving group (N₂), which then departs, triggering a rearrangement.

The stereoelectronic requirements of this rearrangement demand that the migrating group be anti-periplanar to the leaving diazonium group. stackexchange.com This requirement leads to different outcomes for the cis and trans isomers of 2-aminocyclohexanol.

trans-2-Aminocyclohexanol: In its most stable chair conformation, both the amino and hydroxyl groups are equatorial. For the rearrangement to occur, the migrating C-C bond must be anti to the C-N bond. This alignment favors the migration of a ring carbon, leading to a ring contraction. Consequently, the trans isomer predominantly yields cyclopentylmethanal. stackexchange.com

cis-2-Aminocyclohexanol: The cis isomer exists as a mixture of two chair conformers. In one conformer, where the hydroxyl group is axial and the amino group is equatorial, the anti-periplanar group to the diazonium leaving group is a hydrogen atom. Its migration leads to the formation of cyclohexanone (B45756). In the other conformer, a C-C bond migration can occur, leading to ring contraction. Therefore, the reaction of the cis-isomer results in a mixture of both cyclohexanone and cyclopentylmethanal. stackexchange.com

These distinct reaction pathways highlight how the fixed spatial arrangement of functional groups in the cyclohexane ring isomers directly controls the reaction mechanism and product distribution.

Comparative Reactivity Studies of Isomers

The stereoisomerism of 2-aminocyclohexanol derivatives significantly influences their reactivity, a factor that has been explored in various contexts, including polymerization and stereoselective synthesis.

A study comparing the reactivity of cis and trans isomers of a closely related compound, 1,2-diaminocyclohexane, with an epoxy resin provides valuable insights. nih.gov While the initial reaction rate of the primary amine hydrogens with the epoxy was similar for both isomers, a considerable difference was observed in the subsequent reaction of the secondary amines formed. nih.gov

The key findings are summarized in the table below:

| Isomer | Secondary Amine Reactivity | Underlying Cause |

| trans | More reactive | The substituent group formed after the first reaction is positioned away from the remaining secondary amine, causing less steric interference. |

| cis | Less reactive | The substituent group is held in close proximity to the remaining secondary amine, creating significant steric hindrance that slows down the subsequent reaction. nih.gov |

This difference in reactivity is attributed to steric hindrance. In the cis isomer, the functional groups are on the same side of the ring, causing the bulky group formed after the initial reaction to sterically hinder the remaining secondary amine's ability to react. In the trans isomer, the groups are on opposite sides, minimizing this steric clash. nih.gov

This principle is also evident in the Tiffeneau–Demjanov rearrangement discussed previously, where the trans isomer yields a specific product with high selectivity due to a favored conformation, while the cis isomer gives a mixture of products. stackexchange.com Furthermore, in biocatalytic synthesis, enzymes can exhibit high stereoselectivity, preferentially forming one isomer over another. For instance, certain amine transaminases show a strong preference for producing the cis-isomer of aminocyclohexanol derivatives, while others can be found to have a slight trans-selectivity. d-nb.info This demonstrates that the subtle differences in the shape of the isomers are recognized even by highly specific catalysts.

Applications of 2 Aminocyclohexanol Hydrochloride in Chiral Synthesis and Catalysis

2-Aminocyclohexanol (B3021766) Hydrochloride as a Chiral Building Block

The utility of 2-aminocyclohexanol as a chiral building block stems from its identity as a 1,2-amino alcohol, a structural motif of great importance in synthetic organic chemistry. The hydrochloride salt provides a stable, crystalline form of the compound that is convenient for storage and handling. Access to enantiomerically pure forms, typically achieved through the resolution of the racemate with chiral acids like mandelic acid, is crucial for its applications. This resolution process can yield both enantiomers with over 99% enantiomeric excess (ee). acs.org

The defined stereochemistry of 2-aminocyclohexanol makes it an excellent starting material for the synthesis of complex organic molecules where control of three-dimensional structure is paramount. sciencedaily.com Its bifunctional nature allows for selective modifications at the amine and alcohol groups, enabling the construction of more elaborate molecular architectures. For instance, it serves as a precursor for creating rigid bicyclic structures, which are valuable templates in various areas of chemical synthesis. google.comepa.gov The cyclohexane (B81311) backbone imposes conformational constraints that are transmitted to the final products, a desirable feature in the design of molecules with specific shapes and functionalities. The ability to build upon this chiral scaffold allows chemists to strategically construct intricate natural products and other target molecules where stereochemistry is a key determinant of function. sciencedaily.com

A primary application of enantiopure 2-aminocyclohexanol is the synthesis of a wide array of enantiopure derivatives. Once the racemic mixture is resolved, the resulting chiral amino alcohol can be subjected to various chemical transformations. A common strategy involves the debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol, which then opens the door to extensive derivatization of the free amine. acs.org This process provides access to a diverse library of substituted compounds while retaining the original stereochemical integrity. Both cis and trans isomers of these derivatives can be made readily available through specific synthetic routes. google.com

Table 1: Examples of Enantiopure Derivatives from 2-Aminocyclohexanol

| Precursor | Reaction Type | Resulting Derivative Class | Reference(s) |

|---|---|---|---|

| Enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol | Hydrogenation (Debenzylation) | Primary 1,2-amino alcohols | |

| Enantiopure 2-aminocyclohexanol | Acylation, Sulfonylation, Alkylation | N-Substituted amino alcohols | |

| Enantiopure 2-aminocyclohexanol | Reaction with Thionyl Chloride / Acid | Chiral Oxazolines | google.com |

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear frequently in bioactive compounds. ufrj.brresearchgate.net The 1,2-amino alcohol motif present in 2-aminocyclohexanol is considered a component of such scaffolds. nih.govresearchgate.netrsc.org Its value lies in its ability to present functional groups (the amine and hydroxyl) in a well-defined spatial orientation, which is ideal for interacting with biological targets like enzymes and receptors.

The synthesis of libraries based on the 2-aminocyclohexanol scaffold allows for the systematic exploration of the chemical space around a core structure. absolutechiral.com By modifying the amino and hydroxyl groups, medicinal chemists can fine-tune properties such as potency and selectivity. For example, the 2-aminooxazole scaffold, an isostere of the medicinally important 2-aminothiazole, has been investigated as a privileged structure in drug discovery, highlighting the industry's interest in foundational motifs like that provided by 2-aminocyclohexanol. nih.govresearchgate.net

2-Aminocyclohexanol-Derived Ligands in Asymmetric Catalysis

The derivatives of enantiopure 2-aminocyclohexanol are widely employed as chiral ligands in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer of the product over the other.

The design of effective chiral ligands from 2-aminocyclohexanol follows a clear strategy. The process begins with the efficient resolution of the racemic amino alcohol. The resulting enantiopure compound serves as a chiral backbone. The amino and hydroxyl groups then act as handles for introducing other functionalities that will coordinate with a metal catalyst. nih.gov For example, phosphine (B1218219) groups can be introduced to create aminophosphine (B1255530) ligands, or the nitrogen atom can be incorporated into a larger heterocyclic structure. The modular nature of this synthesis, starting from a single chiral precursor, allows for the creation of a diverse family of ligands, enabling the optimization of the catalyst for a specific reaction. ignited.in

Ligands derived from 2-aminocyclohexanol have proven highly effective in a variety of transition-metal-catalyzed asymmetric reactions. nih.govrsc.org These reactions are fundamental in synthetic chemistry for producing chiral molecules efficiently. Ruthenium, rhodium, and iridium complexes featuring these ligands are commonly used. nih.govmdpi.com

A notable application is in the asymmetric transfer hydrogenation of aryl ketones and the asymmetric phenyl transfer to aldehydes. In these reactions, the chiral ligand complexed with the transition metal facilitates the stereoselective addition of a hydride or a phenyl group, respectively, to the prochiral substrate. Research has demonstrated that these catalyst systems can achieve high product yields and excellent enantioselectivities. mdpi.com

Table 2: Applications of 2-Aminocyclohexanol-Derived Ligands in Asymmetric Catalysis

| Catalytic Reaction | Metal Center (Typical) | Substrate Example | Enantiomeric Excess (ee) Achieved | Reference(s) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Aryl Ketones | Up to 96% | |

| Asymmetric Phenyl Transfer | Titanium (Ti) | Benzaldehyde | Up to 96% |

Organocatalysis

In organocatalysis, small chiral organic molecules are used to catalyze asymmetric transformations. Prolinamides, which are derivatives of the amino acid proline, are a prominent class of organocatalysts. By incorporating a 2-aminocyclohexanol moiety into a prolinamide structure, researchers have developed highly effective catalysts for several key reactions.

Prolinamides derived from 2-aminocyclohexanols have proven to be highly efficient organocatalysts for the asymmetric List-Lerner-Barbas aldol (B89426) reaction. researchgate.net This reaction involves the direct addition of a ketone to an aldehyde to form a β-hydroxy ketone, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

The novel prolinamides synthesized from 2-(2-aminocyclohexyl)phenols are particularly effective. researchgate.net They have been shown to catalyze the direct aldol reaction between various ketones and aldehydes with exceptional levels of stereoselectivity. Research findings indicate that these catalysts can afford aldol products with high diastereomeric ratios (up to 99:1 anti/syn) and enantiomeric ratios (up to 99:1). researchgate.net Computational and experimental studies suggest that the catalyst activates the aldehyde through a dual hydrogen bonding interaction involving the amide N-H and the phenolic O-H group, creating a highly organized transition state that dictates the stereochemical outcome. researchgate.net

Table 3: Performance of 2-Aminocyclohexanol-Derived Prolinamide in Asymmetric Aldol Reactions

| Reaction Type | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

| Aldol Reaction | Prolinamide of 2-(2-aminocyclohexyl)phenol | Up to 99:1 (anti/syn) | Up to 99:1 | researchgate.net |

While prolinamide catalysts derived from 2-aminocyclohexanols have shown great success in aldol reactions, their application as organocatalysts in the asymmetric Michael addition is not as clearly established in the reviewed literature. Although some studies suggest that the catalyst design could be extended to other asymmetric transformations, specific and detailed research findings on their use in Michael additions are limited. researchgate.netmdpi.com

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane. Despite the development of numerous organocatalytic systems for the asymmetric Henry reaction, the use of catalysts specifically derived from 2-aminocyclohexanol is not prominently featured in the scientific literature reviewed. acs.orgacs.orgnih.gov

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Conformation

Spectroscopic analysis is fundamental to confirming the identity and stereochemistry of 2-aminocyclohexanol (B3021766) hydrochloride. Techniques such as NMR, CD, and IR spectroscopy each provide unique insights into the molecule's structure and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and stereochemical analysis of 2-aminocyclohexanol hydrochloride. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign protons and carbons and to determine the relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring.

In the ¹H NMR spectrum of trans-2-aminocyclohexanol hydrochloride, the protons attached to the carbons bearing the amino (H-C1) and hydroxyl (H-C2) groups typically appear as multiplets in the range of δ 2.7-3.4 ppm. The exact chemical shifts and coupling constants (J-values) are crucial for conformational analysis. For the trans isomer, the chair conformation with both the amino and hydroxyl groups in equatorial positions (diequatorial) is generally favored to minimize steric hindrance. In this conformation, the H-C1 and H-C2 protons are in axial positions, leading to large axial-axial coupling constants (typically 8-13 Hz) with adjacent axial protons on the cyclohexane ring.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further confirmation of stereochemistry. COSY spectra establish the connectivity between adjacent protons, confirming the 1,2-relationship of the amino and hydroxyl groups. NOESY experiments are particularly useful for determining through-space proximity of protons, which helps to confirm the trans or cis relationship of the substituents. For instance, in a trans-diequatorial conformer, a NOE correlation would be expected between the axial H-C1 and H-C2 protons and other axial protons on the same side of the ring.

The conformational equilibrium can be influenced by factors such as the solvent and the protonation state of the amino group. In its hydrochloride form, the positively charged ammonium (B1175870) group (-NH₃⁺) can form strong intramolecular hydrogen bonds with the adjacent hydroxyl group, which can influence the conformational preference of the cyclohexane ring.

Table 1: Representative ¹H NMR Data for trans-2-Aminocyclohexanol Hydrochloride

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-C1 (CH-NH₃⁺) | ~2.7-3.1 | m | - |

| H-C2 (CH-OH) | ~3.2-3.6 | m | - |

| Cyclohexyl CH₂ | ~1.1-2.1 | m | - |

| NH₃⁺ | ~8.0-8.5 | br s | - |

| OH | ~4.5-5.5 | br s | - |

Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration.

Circular Dichroism (CD) spectroscopy is a vital technique for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules like 2-aminocyclohexanol. Since 2-aminocyclohexanol itself lacks a strong chromophore to be directly analyzed by CD spectroscopy, it is often derivatized with a CD-active auxiliary.

However, modern methods have been developed that utilize dynamic covalent or noncovalent assemblies to impart a CD signal. In one such approach, the enantiomers and diastereomers of 2-aminocyclohexanol can be speciated by using separate CD assays that target the chiral secondary alcohol and the chiral primary amine functionalities. These assays exploit the formation of reversible complexes with a chiral host that is CD-active. The intensity of the induced CD signal is proportional to the concentration of a specific enantiomer, allowing for the determination of the enantiomeric excess of the sample.

This method can be powerful enough to distinguish between all four stereoisomers of 2-aminocyclohexanol. By employing a chemometric patterning approach, which analyzes the complex CD and UV-Vis spectral data, a high degree of accuracy in the full speciation of the stereoisomers can be achieved, with reported absolute errors as low as 4%. mdpi.comresearchgate.net This high-throughput method allows for the rapid analysis of multiple samples, which is highly beneficial in the context of screening asymmetric reactions. mdpi.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

For this compound, the key functional groups are the hydroxyl (-OH) group, the ammonium (-NH₃⁺) group, C-H bonds of the cyclohexane ring, and the C-O and C-N single bonds. The presence of the hydrochloride salt is evident in the appearance of broad absorption bands for the N-H stretching of the ammonium group, which are typically found in the range of 2800-3200 cm⁻¹. These often overlap with the C-H stretching vibrations. The O-H stretching vibration of the alcohol group appears as a broad band, usually around 3200-3600 cm⁻¹, indicating hydrogen bonding. Other important vibrations include the N-H bending of the ammonium group (~1500-1600 cm⁻¹) and the C-O stretching of the alcohol (~1050-1150 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | ~3200-3600 | Strong, Broad |

| N-H (Ammonium) | Stretching | ~2800-3200 | Strong, Broad |

| C-H (Aliphatic) | Stretching | ~2850-2960 | Medium-Strong |

| N-H (Ammonium) | Bending | ~1500-1600 | Medium |

| C-O (Alcohol) | Stretching | ~1050-1150 | Strong |

While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, the crystal structures of its derivatives are frequently determined to unambiguously establish their absolute and relative stereochemistry. X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

For example, the stereochemistry of precursors to related aminocyclohexanols, such as β-enaminoketones, has been confirmed by X-ray crystal structure analysis. mdpi.com In a reported structure of a chiral β-enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione (B1345627) and (S)-α-methylbenzylamine, the analysis provided definitive proof of the stereochemistry, which was crucial for understanding the stereochemical outcome of subsequent reduction reactions to form the corresponding 3-aminocyclohexanol (B121133) derivatives. mdpi.com This demonstrates the power of X-ray crystallography in confirming the stereochemical integrity of intermediates in synthetic routes involving aminocyclohexanols. Such analyses are critical for validating the results of asymmetric syntheses and for understanding the mechanisms of stereoselective reactions.

Computational Chemistry and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental techniques for studying this compound. These methods provide insights into reaction mechanisms, conformational preferences, and the electronic structure of the molecule.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict stable conformations, and calculate spectroscopic properties.

Furthermore, DFT can be used to model the transition states of reactions involving 2-aminocyclohexanol, providing insights into reaction pathways and stereoselectivity. For instance, when 2-aminocyclohexanol derivatives are used as chiral ligands in catalysis, DFT can help to elucidate the structure of the catalyst-substrate complex and the transition state of the catalyzed reaction, explaining the origin of the observed enantioselectivity. ruc.dk Such computational studies are instrumental in the rational design of new catalysts and the optimization of reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements of atoms in a molecule and how these arrangements change over time. nih.gov For a molecule like this compound, which contains a flexible cyclohexane ring, these methods are invaluable for understanding its preferred shapes, or conformations, and the energy landscape that governs transitions between them.

MD simulations, in particular, can model the dynamic behavior of the molecule, providing a picture of its flexibility and how it might interact with its environment, such as solvent molecules or a biological receptor. nih.govbiorxiv.org These simulations calculate the forces between atoms and use these forces to predict their motions over time, revealing the most stable conformations and the pathways for conformational change. For cyclic compounds, this includes analyzing the puckering of the ring and the orientation of its substituents. The flexibility of such molecules can be a key factor in their ability to bind to proteins, potentially compensating for any loss of conformational entropy upon binding. nih.gov

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public domain, the principles of such analyses are well-established for similar cyclic molecules. nih.gov These studies typically involve defining the force field that describes the interatomic interactions, solvating the molecule in a simulated box of water, and running the simulation for a sufficient length of time to observe relevant conformational changes. The resulting trajectory can then be analyzed to identify predominant conformations and the energetic barriers between them.

| Parameter | Description | Relevance to this compound |

| Force Field | A set of parameters that define the potential energy of the system as a function of the atomic coordinates. | Determines the accuracy of the calculated forces and subsequent molecular motions. |

| Solvation | Explicitly including solvent molecules (e.g., water) in the simulation. | Crucial for accurately modeling the behavior of a polar molecule like this compound in an aqueous environment. |

| Simulation Time | The duration of the molecular dynamics run. | Must be long enough to sample all relevant conformational states of the flexible cyclohexane ring. |

| Conformational Sampling | The extent to which different molecular conformations are explored during the simulation. | Ensures a comprehensive understanding of the molecule's flexibility and preferred shapes. |

In silico Studies for Enzyme Activity Prediction

In silico studies, which are computational methods for screening and predicting the biological activity of compounds, have become an indispensable part of modern drug discovery and biocatalysis. nih.gov These approaches can rapidly assess the potential of a molecule like this compound to interact with and modulate the activity of specific enzymes. biorxiv.org

One of the primary in silico techniques is molecular docking. This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a target protein. nih.gov By evaluating the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme, researchers can hypothesize about the compound's potential to act as an inhibitor or a substrate. scispace.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool. nih.gov QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity. While building a QSAR model requires a dataset of compounds with known activities, it can subsequently be used to predict the activity of new or untested molecules like this compound. nih.gov

The general workflow for in silico enzyme activity prediction involves several key steps:

Target Identification: Selecting an enzyme of interest based on its relevance to a particular biological process or disease.

Receptor and Ligand Preparation: Obtaining the three-dimensional structures of the target enzyme (often from a protein database) and the ligand.

Molecular Docking: Simulating the binding of the ligand to the enzyme's active site.

Scoring and Analysis: Evaluating the docking poses based on scoring functions that estimate binding affinity and analyzing the key interactions.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of the compound. biorxiv.org

| Method | Principle | Application to this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein's active site. | Could be used to screen this compound against a library of enzymes to identify potential targets. |

| QSAR Modeling | Correlates chemical structure with biological activity to predict the activity of new compounds. | If data on similar aminocyclohexanol derivatives were available, a QSAR model could predict the enzyme inhibitory potential of this compound. |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Could help in understanding the key structural features of this compound required for enzyme interaction. |

| Virtual Screening | Computationally screens large libraries of compounds against a target protein. | Could be employed to identify enzymes that are likely to bind to this compound. |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The demand for enantiomerically pure 2-aminocyclohexanol (B3021766) and its derivatives has spurred the development of new and more efficient stereoselective synthetic routes. A notable approach involves a one-pot, two-step tandem process that utilizes an Overman rearrangement and a ring-closing metathesis reaction. nih.gov This method has been successfully applied to the asymmetric synthesis of (1S)-1-(2′,2′,2′-trichloromethylcarbonylamino)cyclohexa-2-ene, a precursor to various di- and tri-hydroxylated aminocyclohexane derivatives. nih.gov The subsequent oxidation of this intermediate yields diol analogues with excellent stereoselectivity. nih.gov

Another promising avenue is the use of organocatalysis. For instance, cinchona alkaloids have been employed to catalyze the tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, producing biologically active dihydropyrano[2,3-c]pyrazoles with high enantioselectivities (up to >99% ee). nih.gov This highlights the potential of organocatalysis in constructing complex chiral molecules from simple precursors in a highly stereocontrolled manner.

Furthermore, strong acid-mediated endocyclic C-C bond cleavage of monocyclopropanated cyclopentadienes presents a novel, solvent- and metal-free ring-expansion strategy to access highly functionalized cyclohexenes with high stereocontrol. nih.gov This method relies on the formation of a cyclopropyl (B3062369) carbocation that undergoes a stereospecific ring-opening. nih.gov

Recent advancements in asymmetric hydrogenation have also contributed to the synthesis of chiral amines. nih.gov While not a direct synthesis of 2-aminocyclohexanol, these methods for creating chiral amines are crucial for developing new derivatives and expanding the chemical space around the aminocyclohexanol core.

Table 1: Selected Novel Stereoselective Synthetic Approaches

| Method | Key Transformation | Starting Materials | Product Type | Reported Stereoselectivity | Reference |

| Tandem Overman Rearrangement/Ring-Closing Metathesis | Asymmetric synthesis of a cyclohexene (B86901) precursor | Allylic trichloroacetimidates | Dihydroxylated aminocyclohexane derivatives | Excellent | nih.gov |

| Organocatalyzed Tandem Reaction | Michael addition and Thorpe-Ziegler reaction | 2-Pyrazolin-5-ones and benzylidenemalononitriles | Dihydropyrano[2,3-c]pyrazoles | Up to >99% ee | nih.gov |

| Acid-Mediated Ring Expansion | Endocyclic C-C bond cleavage | Monocyclopropanated cyclopentadienes | Highly functionalized cyclohexenes | High stereocontrol | nih.gov |

Design of Advanced Chiral Catalysts and Ligands

The inherent chirality and functionality of 2-aminocyclohexanol make it an excellent building block for the design of sophisticated chiral ligands and catalysts. These have found widespread application in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds.

Derivatives of 2-aminocyclohexanol have been successfully used as ligands in the asymmetric transfer hydrogenation of aryl ketones, achieving enantiomeric excesses (ee) of up to 96%. nih.gov The process involves the resolution of racemic 2-aminocyclohexanol derivatives to obtain enantiopurified ligands, which are then used to prepare active catalysts. nih.govacs.org The versatility of this scaffold allows for the synthesis of a broad range of diversely substituted derivatives, enabling fine-tuning of the catalyst's steric and electronic properties. nih.govacs.org

Beyond transfer hydrogenation, these ligands have shown promise in asymmetric carbon-carbon bond forming reactions. For example, they have been applied in catalyzed asymmetric phenyl transfer reactions to benzaldehydes, again with high enantioselectivity. nih.govcornell.edu The design of such ligands often follows principles of C2-symmetry or, more recently, non-symmetrical designs to create highly effective catalytic environments. nih.gov

The development of novel chiral catalysts is a continuous effort, with researchers exploring various metal complexes and ligand architectures. mdpi.com The modular nature of ligands derived from 2-aminocyclohexanol allows for systematic modification and screening to identify optimal catalysts for specific transformations. nih.gov

Table 2: Performance of 2-Aminocyclohexanol-Derived Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | Optically active aminocyclohexanol derivatives | Aryl ketones | Chiral secondary alcohols | Up to 96% | nih.govacs.org |

| Asymmetric Phenyl Transfer | Optically active aminocyclohexanol derivatives | Benzaldehydes | Chiral diarylmethanols | High | nih.govcornell.edu |

Exploration of New Chemical Transformations Utilizing 2-Aminocyclohexanol Hydrochloride Scaffolds

The 2-aminocyclohexanol scaffold is not only a component of chiral catalysts but also a versatile starting point for the synthesis of novel and structurally diverse molecules, particularly heterocyclic compounds. jmchemsci.com The development of synthetic techniques that allow for the rapid functionalization of such scaffolds is crucial in medicinal chemistry for expanding the accessible chemical space. jmchemsci.com

Recent research has focused on the multicomponent assembly and diversification of novel heterocyclic scaffolds. For instance, a Mannich-type multicomponent assembly process has been used to create polyheterocyclic scaffolds that incorporate a 2-arylpiperidine subunit, which can be seen as a conceptual extension of the aminocyclohexanol core. nih.gov This approach allows for the generation of significant molecular diversity from simple starting materials. nih.gov

Furthermore, new synthetic methods are being developed to create novel heterocyclic compounds from precursors like 2-aminobenzothiazole, which shares structural motifs with functionalized aminocyclohexanols. researchgate.net These methods often involve the synthesis of Schiff bases followed by cyclization reactions to form oxazolidinones and other heterocyclic systems. researchgate.net While not directly starting from 2-aminocyclohexanol, these strategies showcase the types of transformations that can be envisioned for its derivatives.

The innovation in heterocyclic synthesis, including C-H bond activation, photoredox chemistry, and multicomponent reactions, provides a rich toolbox for the transformation of the 2-aminocyclohexanol scaffold into medicinally relevant molecules. jmchemsci.com

Table 3: Emerging Synthetic Transformations of Amine Scaffolds

| Transformation Type | Starting Material Type | Resulting Scaffold | Potential Application | Reference |

| Multicomponent Assembly | 2-Arylpiperidine precursors | Polyheterocyclic scaffolds | Drug Discovery | nih.gov |

| Schiff Base Condensation/Cyclization | 2-Aminobenzothiazole and aldehydes | Oxazolidinones | Medicinal Chemistry | researchgate.net |

| C-H Functionalization/Photoredox Chemistry | General heterocyclic precursors | Functionalized heterocycles | Drug Discovery | jmchemsci.com |

Integration of Biocatalysis and Chemocatalysis in Multi-step Syntheses

The integration of enzymatic and chemical catalytic steps, known as chemoenzymatic synthesis, is a powerful strategy that combines the high selectivity of biocatalysts with the broad reaction scope of chemocatalysts. nih.gov This approach is particularly promising for the synthesis of complex chiral molecules like 2-aminocyclohexanol and its derivatives.

A significant breakthrough is the development of artificial cascade biocatalysis for the synthesis of all four stereoisomers of 2-aminocyclohexanol. This system employs an epoxide hydrolase, an alcohol dehydrogenase, and a reductive aminase or an amine dehydrogenase in a one-pot reaction starting from cyclohexene oxide. This biocatalytic cascade achieves high yields (up to 95%) and excellent stereoselectivity (up to 98% de) without the need to isolate intermediates.

The concept of multi-enzyme cascade reactions is a rapidly advancing field, offering sustainable and efficient routes to valuable chemicals. rug.nlresearchgate.net These cascades can be designed to be self-sufficient in terms of cofactor regeneration, further enhancing their practicality. sciepublish.com

Combining biocatalysis with chemical steps in a one-pot process is another key area of research. researchgate.net For example, a one-pot, two-step chemoenzymatic process can be envisioned where an enzymatic resolution or desymmetrization step is followed by a chemical transformation to build molecular complexity. The compatibility of reaction conditions is a major challenge, but ongoing research is addressing this by developing robust enzymes and compartmentalizing reactions. nih.gov

The integration of these two powerful catalytic paradigms opens up new retrosynthetic pathways and provides more streamlined and environmentally friendly access to chiral compounds like this compound and its derivatives. rsc.orgnih.gov

Table 4: Examples of Integrated Catalytic Systems for Chiral Amine/Alcohol Synthesis

| Integrated Approach | Key Enzymes/Catalysts | Starting Material | Product | Key Advantages | Reference |

| Artificial Biocatalytic Cascade | Epoxide hydrolase, alcohol dehydrogenase, reductive aminase/amine dehydrogenase | Cyclohexene oxide | All four stereoisomers of 2-aminocyclohexanol | High yield and stereoselectivity, one-pot reaction | |

| Chemoenzymatic One-Pot Synthesis | Lipase and chemical catalyst | Racemic esters | Enantioenriched alcohols and esters | Combines resolution and functionalization | researchgate.net |

| Multi-Enzyme Cascade | Multiple collaborating enzymes | Simple precursors | Complex chiral molecules | Efficient, sustainable, potential for cofactor regeneration | rug.nlresearchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing 2-Aminocyclohexanol hydrochloride, and what critical reaction conditions must be controlled?

The synthesis typically involves the oxidation of cyclohexanol derivatives followed by amination and subsequent treatment with hydrochloric acid to form the hydrochloride salt. Key conditions include maintaining a controlled pH (acidic for salt formation), temperature (room to mild heating), and solvent selection (e.g., ethanol or water for solubility optimization). Impurities such as unreacted starting materials or stereoisomers must be minimized through precise stoichiometry and purification steps like recrystallization .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

High-Performance Liquid Chromatography (HPLC) is essential for assessing purity (>98% in research-grade samples), while Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight (151.63 g/mol for the cis-isomer) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) elucidates structural details, such as cyclohexanol backbone conformation and amine proton environments. X-ray crystallography may resolve stereochemistry in crystalline forms .

Q. What are the solubility properties of this compound, and how do they influence experimental formulations?

The compound is highly water-soluble due to its hydrophilic hydrochloride salt form, facilitating in vitro assays (e.g., cell culture media). For hydrophobic environments (e.g., lipid bilayer studies), co-solvents like dimethyl sulfoxide (DMSO) may be required, though compatibility with biological systems must be validated .

Q. What are the known biological targets or pathways modulated by this compound?

Preliminary studies suggest interactions with neurotransmitter systems (e.g., GABA receptors) and anti-inflammatory pathways (e.g., COX-2 inhibition). Its cyclohexanol backbone and amine group enable hydrogen bonding with enzymatic active sites, though target specificity requires further validation .

Advanced Research Questions

Q. How does the stereochemistry (cis vs. trans) of this compound affect its pharmacological activity and receptor binding?

The cis-isomer (CAS 6936-47-6) demonstrates higher receptor binding affinity in neurological models compared to the trans-isomer (CAS 5456-63-3), likely due to spatial alignment of the amino and hydroxyl groups. Computational docking studies and comparative IC₅₀ assays in neuronal cell lines (e.g., SH-SY5Y) can quantify stereochemical impacts on activity .

Q. What strategies can resolve contradictions in reported biological activities across studies?

Discrepancies may arise from isomer impurities (e.g., trans-contaminants in cis-samples) or assay variability. Researchers should:

Q. Which in vitro models are most appropriate for evaluating the neuroactive potential of this compound?

Primary neuronal cultures or neuroblastoma cell lines (e.g., PC-12) are ideal for assessing neurotransmitter modulation. Electrophysiological assays (patch-clamp) can quantify ion channel interactions, while microglial BV-2 cells may test anti-inflammatory effects via TNF-α suppression .

Q. How can researchers optimize the stability of this compound under various storage and experimental conditions?

Stability is pH- and moisture-sensitive. Recommendations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.